8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Parallel Library Synthesis Medicinal Chemistry Cross-Coupling

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a bifunctional heterocyclic building block based on the imidazo[1,2-a]pyridine scaffold, featuring a bromine atom at the 8-position of the pyridine ring and a chloromethyl substituent at the 2-position of the imidazole ring, supplied as the hydrochloride salt. This substitution pattern furnishes two orthogonal reactive handles—an aryl bromide suitable for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) and a benzylic chloride amenable to nucleophilic displacement—within a single, low-molecular-weight (281.96 g/mol) intermediate.

Molecular Formula C8H7BrCl2N2
Molecular Weight 281.96
CAS No. 1026212-65-6
Cat. No. B2680198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
CAS1026212-65-6
Molecular FormulaC8H7BrCl2N2
Molecular Weight281.96
Structural Identifiers
SMILESC1=CN2C=C(N=C2C(=C1)Br)CCl.Cl
InChIInChI=1S/C8H6BrClN2.ClH/c9-7-2-1-3-12-5-6(4-10)11-8(7)12;/h1-3,5H,4H2;1H
InChIKeyXTNCGIQMASVEPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride (CAS 1026212-65-6): Core Scaffold and Procurement-Relevant Identity


8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a bifunctional heterocyclic building block based on the imidazo[1,2-a]pyridine scaffold, featuring a bromine atom at the 8-position of the pyridine ring and a chloromethyl substituent at the 2-position of the imidazole ring, supplied as the hydrochloride salt [1]. This substitution pattern furnishes two orthogonal reactive handles—an aryl bromide suitable for palladium-catalyzed cross-coupling (Suzuki–Miyaura, Buchwald–Hartwig) and a benzylic chloride amenable to nucleophilic displacement—within a single, low-molecular-weight (281.96 g/mol) intermediate [2]. The imidazo[1,2-a]pyridine core is recognized as a ‘privileged scaffold’ in medicinal chemistry, populating kinase inhibitor programs, anti-infective campaigns, and CNS-targeted libraries [3].

Why Generic Substitution Fails for 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride: The Cost of Ignoring Positional and Functional Orthogonality


Imidazo[1,2-a]pyridine building blocks bearing a single halogen cannot replicate the synthetic versatility of the 8-bromo-2-chloromethyl congener; compounds such as 8-bromoimidazo[1,2-a]pyridine (CAS 850349-02-9) or 2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9) offer only one derivatizable center, forcing a linear synthetic sequence and precluding convergent library synthesis . Positional isomers—for example, 8-bromo-3-(chloromethyl)imidazo[1,2-a]pyridine (CAS 1511344-16-3) or 6-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride (CAS 1172561-55-5)—alter the electronic landscape of the heterocycle, shifting LogP, modulating cross-coupling reactivity at the bromine site, and changing the steric environment around the chloromethyl electrophile . The hydrochloride salt form further differentiates the target compound from its free-base analog (CAS 1026663-86-4) by conferring markedly higher aqueous solubility, a critical parameter for biological assay compatibility and reproducible reaction setup .

Quantitative Differentiation Evidence: 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride versus Closest Analogs


Dual Orthogonal Reactive Handles Enable Convergent Synthesis Unavailable with Mono-Functional Analogs

The target compound harbors two chemically distinct and non-interfering reactive sites: an aryl bromide at C8 capable of participating in palladium-catalyzed Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig couplings, and a benzylic chloride at C2 amenable to nucleophilic substitution with amines, thiols, or alkoxides [1]. By contrast, 8-bromoimidazo[1,2-a]pyridine (CAS 850349-02-9) possesses only the C8 bromide handle, and 2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9) possesses only the C2 chloromethyl handle, confining each to strictly linear, sequential derivatization strategies . The dual functionality of the target compound allows one-step diversification at the C2 position followed by orthogonal C8 arylation in a convergent manner, reducing step count and improving overall yield in library production [1].

Parallel Library Synthesis Medicinal Chemistry Cross-Coupling

Hydrochloride Salt Form Provides Solubility Advantage Over Free-Base Analog for Aqueous Biological Assays

The target compound is supplied as the hydrochloride salt (CAS 1026212-65-6; molecular formula C₈H₇BrCl₂N₂, MW 281.96 g/mol), which confers high aqueous solubility suitable for biological assay formats requiring DMSO-water mixtures or fully aqueous buffers . The free-base analog, 8-bromo-2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 1026663-86-4; molecular formula C₈H₆BrClN₂, MW 245.50 g/mol), lacks the hydrochloride counterion and exhibits significantly lower water solubility, necessitating higher organic co-solvent concentrations that can confound cell-based assay readouts or induce solvent toxicity . While no direct comparative solubility measurement is available in the primary literature, the structural presence of the ionizable hydrochloride moiety is a well-established determinant of aqueous solubility in heterocyclic building blocks [1].

Aqueous Solubility Bioassay Compatibility Salt Selection

LogP Comparison Against Non-Brominated Analog: Differentiated Lipophilicity for CNS Penetration and Membrane Partitioning

The computed LogP of the target compound (free-base form) is 2.2, as reported by Chemspace [1]. The non-brominated comparator, 2-(chloromethyl)imidazo[1,2-a]pyridine (CAS 57892-76-9), exhibits a lower LogP range of 1.62–2.07 across multiple computational sources . The bromine substituent at the 8-position increases lipophilicity by approximately 0.13–0.58 log units, a difference that is consequential for medicinal chemistry design parameters: LogP values in the range of 2–3 are often associated with favorable blood–brain barrier permeability, while values below ~1.5 risk poor membrane partitioning [2]. The intermediate LogP of the 8-bromo analog (2.2) may provide a more suitable balance for CNS-targeted probe development compared to the less lipophilic 8-des-bromo comparator.

Lipophilicity LogP Drug Design

Positional Isomer Differentiation: 8-Bromo Substitution Pattern Offers Distinct Electronic Profile Relative to 6-Bromo and 5-Bromo Congeners

The bromine substitution position on the imidazo[1,2-a]pyridine framework critically influences both electronic distribution and steric accessibility. The 6-bromo-2-(chloromethyl) isomer (CAS 1172561-55-5) is commercially available and shares the same molecular formula; however, the 6-position lies on the pyridine ring closer to the bridgehead nitrogen, altering the electron density at the cross-coupling site and affecting Pd-catalyzed coupling efficiency . In the kinase inhibitor literature, the 6-bromoimidazo[1,2-a]pyridine motif is heavily represented in PI3Kδ/p110α inhibitors such as PIK-75 [1], whereas the 8-bromo substitution pattern remains comparatively underexplored, offering potential for novel intellectual property generation. The 8-position is topologically distinct, projecting substituents into a different region of the target binding site when elaborated through cross-coupling, as demonstrated by Suzuki and Buchwald amination studies at the 8-position [2].

Structure-Activity Relationship Positional Isomerism Kinase Inhibition

Supplier-Documented Purity Benchmark of ≥95% with Multi-Vendor Availability Supports Reproducible Procurement

The compound is commercially available from multiple independent suppliers (Enamine, AK Scientific, Chemspace) with a minimum purity specification of 95% as verified by each vendor's certificate of analysis . The Chemspace aggregator lists 23 in-stock offerings from 4 suppliers, indicating a robust and competitive supply landscape that mitigates single-source dependency risk [1]. In contrast, some positional isomers such as 8-bromo-3-(chloromethyl)imidazo[1,2-a]pyridine (CAS 1511344-16-3) are listed by fewer suppliers, potentially limiting procurement scalability . The AK Scientific Safety Data Sheet further documents the compound's hazard classification (Skin Irritation Category 2, Eye Irritation Category 2A, STOT SE Category 3) to support safe handling and regulatory compliance .

Quality Control Purity Specification Supply Chain

Optimal Application Scenarios for 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride Based on Quantitative Differentiation Evidence


Convergent Parallel Library Synthesis for Kinase-Focused Fragment Elaboration

The dual orthogonal reactivity (C8-Br for Suzuki coupling; C2-CH₂Cl for nucleophilic substitution) makes this compound uniquely suited for divergent parallel library synthesis, where the C2 position is first elaborated with diverse amine or thiol nucleophiles to generate a template array, followed by C8 arylation with boronic acid panels to introduce target-specific substituents [1]. This convergent strategy is not accessible with mono-functional analogs such as 8-bromoimidazo[1,2-a]pyridine or 2-(chloromethyl)imidazo[1,2-a]pyridine, which would require additional protection/deprotection sequences or separate building-block acquisitions . The imidazo[1,2-a]pyridine scaffold's established engagement with kinase ATP-binding sites supports the utility of such libraries in hit-to-lead campaigns targeting DYRK1A, CLK1, or PI3K isoforms [2].

CNS-Penetrant Probe Design Leveraging Differentiated LogP

The computed LogP of 2.2 for the free-base form positions this intermediate within the optimal lipophilicity range (LogP 2–3) empirically associated with successful CNS drug candidates [3]. When the synthetic objective requires a building block with enhanced membrane permeability relative to the non-brominated 2-(chloromethyl)imidazo[1,2-a]pyridine (LogP ~1.6–2.1), the 8-bromo analog provides a quantifiably higher LogP start point, potentially improving blood–brain barrier penetration of the final elaborated compounds . This is particularly relevant for programs targeting neurodegenerative kinase targets such as DYRK1A, where CNS exposure is a prerequisite for efficacy [2].

Intellectual Property Diversification Away from the 6-Bromo-Dominated Chemical Space

The 6-bromoimidazo[1,2-a]pyridine substructure is heavily represented in the patent and medicinal chemistry literature, particularly in PI3K inhibitor series exemplified by PIK-75 [4]. The 8-bromo substitution pattern offers a structurally distinct topological vector for substituent projection, which may facilitate the discovery of inhibitors with novel selectivity profiles or binding modes. Programs seeking composition-of-matter patent novelty may therefore preferentially source the 8-bromo-2-(chloromethyl) intermediate over the more congested 6-bromo or 5-bromo alternatives . The under-representation of 8-substituted imidazo[1,2-a]pyridines in existing kinase inhibitor patents supports this strategic rationale [2].

Aqueous Biological Assay-Ready Building Block Procurement

The hydrochloride salt form ensures high aqueous solubility, enabling direct dissolution in DMSO-water mixtures or fully aqueous buffers without the need for additional salt formation or solubilizer screening . This property is particularly valuable for high-throughput screening (HTS) core facilities and medicinal chemistry groups that require building blocks pre-qualified for biological assay compatibility. The compound's documented purity specification (≥95%) and multi-supplier availability (4 independent vendors, 23 stock items) further support reproducible procurement and experimental replication across collaborating laboratories [5].

Quote Request

Request a Quote for 8-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.